![molecular formula C18H18Cl2N2O3S B4760394 N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4760394.png)
N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Description
Synthesis Analysis
The synthesis of compounds similar to N1-allyl-N2-(3-chlorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide involves multiple steps, including allylation of aldehydes and imines, as demonstrated by Gui-long Li and Gang Zhao (2006) using polymer-supported sulfonamide of N-glycine for good to high yields in various cases (Li & Zhao, 2006). Additionally, allyl 4-chlorophenyl sulfone has been identified as a versatile 1,1-synthon for sequential α-alkylation/cobalt-catalyzed allylic substitution, facilitating highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains (Kojima et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds can be complex and requires detailed analysis to understand. For instance, two novel flexible multidentate ligands for crystal engineering involving CuII, MnII complexes with N-[(3-carboxyphenyl)sulfonyl]glycine were studied by Lufang Ma et al. (2008), highlighting the importance of the molecular structure in the formation of coordination polymers with unique properties (Ma et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N1-allyl-N2-(3-chlorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide and similar compounds can exhibit high diastereoselectivity and regioselectivity. For example, the palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates to allylic sulfones is a key reaction that showcases the chemical reactivity and potential for synthesis of highly enantioselective compounds (Jagusch et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in various fields. However, specific data on N1-allyl-N2-(3-chlorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide is not readily available and requires further research for comprehensive understanding.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for substitution reactions, and stability under different conditions, are essential for the practical application of N1-allyl-N2-(3-chlorobenzyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide. Studies like the synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides offer insights into the chemical properties and potential uses of related compounds (Chen et al., 2010).
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-4-3-5-16(20)11-14)26(24,25)17-8-6-15(19)7-9-17/h2-9,11H,1,10,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPYOPYXXCWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-prop-2-enylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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